molecular formula C11H9BrFN B8812204 1-(2-Bromo-4-fluorophenyl)cyclobutanecarbonitrile

1-(2-Bromo-4-fluorophenyl)cyclobutanecarbonitrile

Cat. No. B8812204
M. Wt: 254.10 g/mol
InChI Key: HAWFEVDKYTXNSS-UHFFFAOYSA-N
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Patent
US08063035B2

Procedure details

Add potassium hydroxide (8.39 g, 150 mmol) and tetrabutylamine bromide (0.3 g, catalytic) to a solution of 2-(2-bromo-4-fluorophenyl)acetonitrile (4 g, 18.69 mmol) and 1,3-dibromopropane (4.15 g, 20.5 mmol) in toluene (20 mL). Stir it at 100° C. temperature for 2 h. Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with 1 N HCl and aqueous saturated sodium chloride. Dry over magnesium sulfate. Remove the organic solvent to give the crude product. Distill to give 1-(2-bromo-4-fluorophenyl)cyclobutanecarbonitrile (boiling point 110-120° C./0.3 Torr.) (1.5 g, 31%). MS (GC) m/z 253 [M]+.
Quantity
8.39 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrabutylamine bromide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[CH2:11][C:12]#[N:13].Br[CH2:15][CH2:16][CH2:17]Br>C1(C)C=CC=CC=1.O>[Br:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1([C:12]#[N:13])[CH2:17][CH2:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
8.39 g
Type
reactant
Smiles
[OH-].[K+]
Name
tetrabutylamine bromide
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)CC#N
Name
Quantity
4.15 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Stir it at 100° C. temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Wash the organic layer with 1 N HCl and aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Remove the organic solvent
CUSTOM
Type
CUSTOM
Details
to give the crude product
DISTILLATION
Type
DISTILLATION
Details
Distill

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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